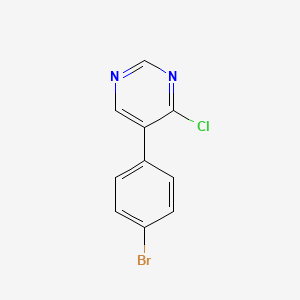

5-(4-Bromophenyl)-4-chloropyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Bromophenyl)-4-chloropyrimidine is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-chloropyrimidine typically involves the cyclization of appropriate precursors. One common method includes the preparation of methyl p-bromophenylacetate through catalytic esterification of p-bromophenylacetic acid. This intermediate is then reacted with dimethyl carbonate to synthesize 2-(4-bromophenyl)-malonic acid-1,3-diethyl ester. Cyclization with formamidine hydrochloride yields 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, which is subsequently chlorinated to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of solid acid catalysts to simplify the synthesis process and reduce production costs. The use of one-pot methods for intermediate preparation also helps in minimizing operational steps and improving overall efficiency .

化学反応の分析

Types of Reactions

5-(4-Bromophenyl)-4-chloropyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

Suzuki-Miyaura Coupling: This reaction involves the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with aryl or heteroaryl boronic acids using a palladium catalyst.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Boronic Acids: Reactants in the Suzuki-Miyaura coupling.

K3PO4 and 1,4-Dioxane: Common reagents used in the optimization of the Suzuki-Miyaura reaction.

Major Products

The major products formed from these reactions are novel pyrimidine analogs, which can be further analyzed for their reactivity and stability using density functional theory (DFT) calculations .

科学的研究の応用

Medicinal Chemistry Applications

5-(4-Bromophenyl)-4-chloropyrimidine is primarily utilized as an intermediate in the synthesis of biologically active compounds. One notable application is its role in the synthesis of Macitentan, a dual endothelin receptor antagonist used for treating pulmonary arterial hypertension. The compound serves as a precursor for various derivatives that exhibit therapeutic potential against cardiovascular diseases and other conditions.

Synthesis Methodologies

The synthesis of this compound has been documented with multiple approaches:

- Chlorination Processes : The compound can be synthesized through chlorination reactions involving 4-bromophenylacetic acid and solid acid catalysts, which enhance yield and purity. For example, a method described involves using toluene and N,N-dimethylaminopyridine as solvents, achieving high conversion rates and purities over 99% .

- Reactivity Insights : Studies have analyzed the structure-reactivity relationship of this compound, revealing insights into its electronic properties and potential interactions with biological targets. The frontier molecular orbitals (FMOs) indicate significant contributions from the bromophenyl and chloropyrimidine moieties, suggesting their roles in chemical reactivity and binding affinities .

Synthesis Case Study

A detailed case study on the synthesis of this compound highlighted a multi-step process involving several reaction conditions. The study reported the use of solid acid catalysts to simplify the synthetic route while maximizing yields (up to 95%) through careful temperature control and solvent management .

Pharmaceutical Development Case Study

In pharmaceutical research, this compound has been pivotal in developing compounds targeting specific pathways in diseases such as cancer and hypertension. A notable example includes its use in synthesizing derivatives that demonstrate selective inhibition of certain enzymes involved in disease progression .

作用機序

The mechanism of action of 5-(4-Bromophenyl)-4-chloropyrimidine largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites and altering the function of the target molecules .

類似化合物との比較

Similar Compounds

- 5-(4-Bromophenyl)-4,6-dichloropyrimidine

- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

Uniqueness

5-(4-Bromophenyl)-4-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of bromine and chlorine substituents on the pyrimidine ring makes it a versatile intermediate in various synthetic applications.

生物活性

5-(4-Bromophenyl)-4-chloropyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a bromophenyl group and a chlorine atom. This specific substitution pattern contributes to its distinct chemical reactivity and biological potential. The compound's CAS number is 1597641-58-1, and it is often synthesized through various organic reactions, including cyclization methods involving formamidine hydrochloride.

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Similar compounds, particularly those containing pyrazole moieties, have demonstrated antileishmanial and antimalarial activities by forming hydrogen bonds with enzyme active sites. This suggests that this compound may exhibit similar interactions, potentially inhibiting key enzymes involved in pathogen survival.

Antimicrobial Activity

A study evaluating various derivatives related to bromophenyl compounds found promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The tested derivatives showed significant inhibition at low concentrations, indicating that structural modifications can enhance biological efficacy .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| d1 | 30 | Antimicrobial |

| d2 | 45 | Antimicrobial |

| d6 | 0.027 | Anticancer |

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of bromophenyl compounds exhibit anticancer properties against human breast adenocarcinoma (MCF7) cell lines. The sulforhodamine B (SRB) assay indicated that specific compounds showed IC50 values in the nanomolar range, highlighting their potential as therapeutic agents .

Case Studies

- Antileishmanial Activity : Research on structurally similar compounds has indicated potential antileishmanial effects, suggesting that this compound may also possess this activity. Further studies are needed to confirm this hypothesis through targeted assays.

- Antimicrobial Efficacy : A recent study reported the synthesis of various thiazole derivatives, which showed significant antimicrobial activity. The findings suggest that the introduction of halogen substituents (like bromine and chlorine) can enhance the antimicrobial properties of pyrimidine derivatives .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

| Compound | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Two halogen substituents on pyrimidine ring | Enhanced antimicrobial properties |

| 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Isoxazole ring with bromine substituent | Anticancer activity against MCF7 |

特性

IUPAC Name |

5-(4-bromophenyl)-4-chloropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRZQJHWEOOZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。